molecular formula C9H14BNO2 B3345755 5-(Dimethylamino)-2-methylphenylboronic acid CAS No. 1106692-23-2

5-(Dimethylamino)-2-methylphenylboronic acid

Cat. No.: B3345755
CAS No.: 1106692-23-2
M. Wt: 179.03 g/mol
InChI Key: AJBBUAFACTUWSI-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the dimethylamino group and the methyl group on the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-(dimethylamino)-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The dimethylamino group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 5-(Dimethylamino)-2-methylphenol.

    Reduction: Reduced derivatives of the dimethylamino group.

    Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

5-(Dimethylamino)-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions. The dimethylamino group can act as an electron-donating group, influencing the reactivity of the boronic acid moiety. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)naphthalene-1-sulfonyl chloride: Known for its use in fluorescence labeling.

    4-Dimethylaminopyridine: Used as a nucleophilic catalyst in esterification reactions.

    Dimethylaniline: Utilized in the synthesis of dyes and other organic compounds.

Uniqueness

5-(Dimethylamino)-2-methylphenylboronic acid is unique due to the presence of both the dimethylamino and boronic acid groups on the phenyl ring. This combination imparts distinct reactivity and makes it valuable in specific synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Properties

IUPAC Name

[5-(dimethylamino)-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-7-4-5-8(11(2)3)6-9(7)10(12)13/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBBUAFACTUWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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